molecular formula C14H9NO4 B1627056 1-(4-Methyl-2-oxo-2H-chromen-7-yl)-1H-pyrrole-2,5-dione CAS No. 211565-47-8

1-(4-Methyl-2-oxo-2H-chromen-7-yl)-1H-pyrrole-2,5-dione

Cat. No.: B1627056
CAS No.: 211565-47-8
M. Wt: 255.22 g/mol
InChI Key: SKWQLGLJKVPHQT-UHFFFAOYSA-N
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Description

1-(4-Methyl-2-oxo-2H-chromen-7-yl)-1H-pyrrole-2,5-dione is a complex organic compound that belongs to the class of chromenyl derivatives This compound is characterized by the presence of a chromenyl group attached to a pyrrole-2,5-dione moiety

Preparation Methods

The synthesis of 1-(4-Methyl-2-oxo-2H-chromen-7-yl)-1H-pyrrole-2,5-dione involves several steps. One common method includes the reaction of 4-methyl-2-oxo-2H-chromen-7-yl chloride with pyrrole-2,5-dione in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(4-Methyl-2-oxo-2H-chromen-7-yl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the chromenyl or pyrrole moieties.

    Substitution: The compound can undergo substitution reactions, where functional groups on the chromenyl or pyrrole rings are replaced by other groups.

Scientific Research Applications

1-(4-Methyl-2-oxo-2H-chromen-7-yl)-1H-pyrrole-2,5-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Methyl-2-oxo-2H-chromen-7-yl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The chromenyl group can interact with enzymes and proteins, leading to inhibition or modulation of their activity. The pyrrole-2,5-dione moiety may also play a role in binding to biological targets, contributing to the compound’s overall biological effects .

Comparison with Similar Compounds

1-(4-Methyl-2-oxo-2H-chromen-7-yl)-1H-pyrrole-2,5-dione can be compared with other chromenyl derivatives such as:

Properties

IUPAC Name

1-(4-methyl-2-oxochromen-7-yl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO4/c1-8-6-14(18)19-11-7-9(2-3-10(8)11)15-12(16)4-5-13(15)17/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKWQLGLJKVPHQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)N3C(=O)C=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50572106
Record name 1-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211565-47-8
Record name 1-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-Methyl-2-oxo-2H-chromen-7-yl)-1H-pyrrole-2,5-dione
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1-(4-Methyl-2-oxo-2H-chromen-7-yl)-1H-pyrrole-2,5-dione
Reactant of Route 5
1-(4-Methyl-2-oxo-2H-chromen-7-yl)-1H-pyrrole-2,5-dione
Reactant of Route 6
1-(4-Methyl-2-oxo-2H-chromen-7-yl)-1H-pyrrole-2,5-dione

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